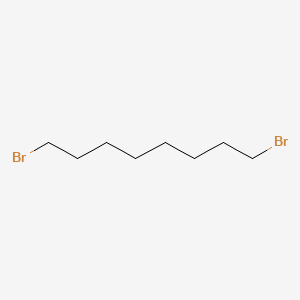
1,8-Dibromooctan
Übersicht
Beschreibung
1,8-Dibromooctane is an organic compound with the molecular formula C8H16Br2. It is a colorless to pale yellow liquid at room temperature and is known for its use in various organic synthesis processes. The compound is also referred to as octamethylene dibromide and has a molecular weight of 272.02 g/mol .
Wissenschaftliche Forschungsanwendungen
1,8-Dibromooctane is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of potential cholinesterase inhibitors and other biologically active compounds.
Material Science: It is used in the preparation of various polymers and materials with specific properties.
Wirkmechanismus
Target of Action
1,8-Dibromooctane is a chemical compound used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It is also used as an additive in the preparation of certain polymers . Therefore, its primary targets are the components involved in these synthesis processes.
Mode of Action
It is known that it can be obtained by the hydrobromination of cyclooctene with sulfuric acid and catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly acting as a brominating agent to facilitate the formation of carbon-bromine bonds.
Biochemische Analyse
Biochemical Properties
1,8-Dibromooctane plays a significant role in biochemical reactions, particularly in the synthesis of carbamate nerve agents such as EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the hydrobromination of cyclooctene, where it acts as a substrate in the presence of sulfuric acid and catalysts . The nature of these interactions is primarily covalent, as the bromine atoms in 1,8-Dibromooctane form bonds with other molecules, facilitating the synthesis of complex compounds.
Cellular Effects
1,8-Dibromooctane has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to high concentrations of 1,8-Dibromooctane can lead to symptoms such as headache, dizziness, nausea, and vomiting, indicating its impact on cellular homeostasis . Additionally, it may affect the expression of genes involved in detoxification and stress response pathways, altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1,8-Dibromooctane involves its interaction with biomolecules through covalent bonding. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, in the synthesis of carbamate nerve agents, 1,8-Dibromooctane acts as a key intermediate, facilitating the formation of the final product through a series of chemical reactions . These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Dibromooctane can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, with a boiling point of 270-272°C and a melting point of 12-16°C . Prolonged exposure to heat or light can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that 1,8-Dibromooctane can have persistent effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 1,8-Dibromooctane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 1,8-Dibromooctane can cause symptoms such as headache, dizziness, and nausea in animal models . These effects are likely due to the compound’s interaction with cellular signaling pathways and its ability to disrupt cellular homeostasis.
Metabolic Pathways
1,8-Dibromooctane is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into other chemical species. For example, during the hydrobromination of cyclooctene, 1,8-Dibromooctane is formed as an intermediate product . This process involves the addition of bromine atoms to the carbon backbone of cyclooctene, resulting in the formation of 1,8-Dibromooctane.
Transport and Distribution
Within cells and tissues, 1,8-Dibromooctane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, affecting its localization and activity . Additionally, 1,8-Dibromooctane may be sequestered in specific cellular compartments, influencing its distribution and function.
Subcellular Localization
The subcellular localization of 1,8-Dibromooctane is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1,8-Dibromooctane may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . These interactions can impact the compound’s activity and its role in biochemical reactions.
Vorbereitungsmethoden
1,8-Dibromooctane can be synthesized through the bromination of octane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the octane molecule, resulting in the substitution of hydrogen atoms with bromine atoms at the 1 and 8 positions .
Industrial production methods often involve the use of large-scale bromination reactors where octane is continuously fed into the reactor along with bromine. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation to obtain pure 1,8-dibromooctane .
Analyse Chemischer Reaktionen
1,8-Dibromooctane undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, 1,8-dibromooctane can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to octane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Vergleich Mit ähnlichen Verbindungen
1,8-Dibromooctane can be compared with other similar compounds such as:
1,6-Dibromohexane: Similar to 1,8-dibromooctane, 1,6-dibromohexane is used in organic synthesis and polymer chemistry.
1,10-Dibromodecane: This compound has a longer carbon chain compared to 1,8-dibromooctane and is used in similar applications.
1,8-Dibromooctane is unique due to its specific chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science .
Eigenschaften
IUPAC Name |
1,8-dibromooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGCUDAFWNSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063520 | |
| Record name | 1,8-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,8-Dibromooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4549-32-0 | |
| Record name | 1,8-Dibromooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dibromooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dibromooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1,8-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dibromooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-Dibromooctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9U6BR88X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


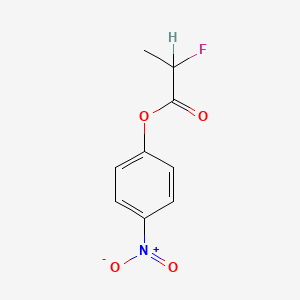
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
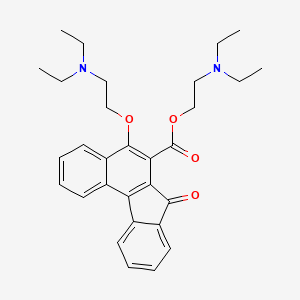
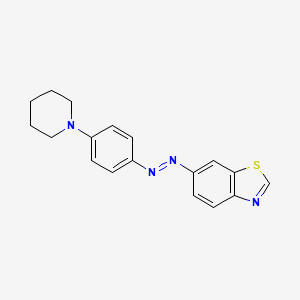
![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)
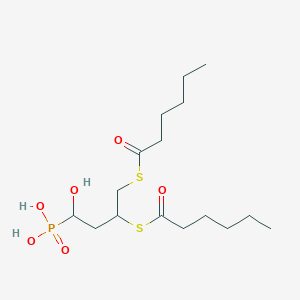
![5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1199823.png)
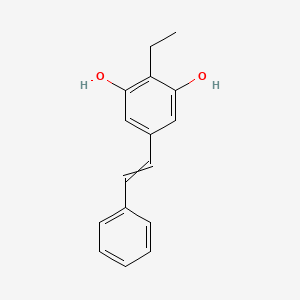
![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)
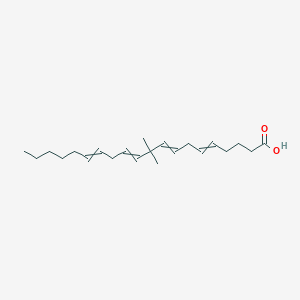
![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
![2-[(3-Chloro-1-phenylpropyl)amino]ethyl acetate](/img/structure/B1199830.png)
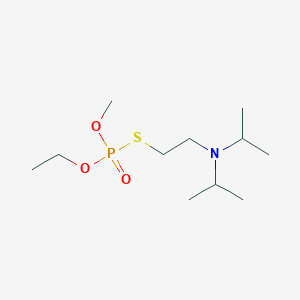
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
